Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group at the 1-position of the piperazine ring and a 2,3-difluorophenyl substituent at the 3-position. This compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives, which are widely utilized in medicinal chemistry as intermediates for drug discovery due to their versatility in functionalization and stability under diverse reaction conditions. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the tert-butyl group provides steric protection to the piperazine nitrogen, facilitating selective derivatization .
Properties
Molecular Formula |
C15H20F2N2O2 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 |
InChI Key |
KZPOSZVSBXRQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the piperazine core with the tert-butyl carbamate protecting group (Boc protection).
- Introduction of the 2,3-difluorophenyl substituent onto the piperazine nitrogen via nucleophilic aromatic substitution or coupling reactions.
Detailed Synthetic Routes
Starting Materials and Protection
- The starting piperazine is commonly protected at the nitrogen with a tert-butyl carbamate group (Boc protection) to afford tert-butyl piperazine-1-carboxylate. This protection stabilizes the nitrogen and prevents side reactions during subsequent steps.
- Boc protection is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in dichloromethane at 0 °C to room temperature, followed by purification via extraction and chromatography.
Introduction of the 2,3-Difluorophenyl Group
- The 2,3-difluorophenyl moiety is introduced by reacting tert-butyl piperazine-1-carboxylate with 2,3-difluorophenyl derivatives, often halogenated or activated aromatic compounds.
- A common approach involves nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen attacks an activated 2,3-difluorophenyl halide or sulfonate ester.
- The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), with a base like triethylamine or potassium carbonate to facilitate the substitution.
- Reaction conditions generally include refluxing or stirring at elevated temperatures (50–100 °C) for several hours to ensure completion.
- Purification is achieved by column chromatography or recrystallization.
Alternative Fluorination Methods
- In some cases, fluorination of precursor compounds bearing leaving groups (e.g., tosylates or mesylates) is performed using fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes to introduce fluorine atoms selectively.
- This approach allows the preparation of fluorinated piperazine derivatives by substitution of a leaving group with fluoride under controlled conditions.
Summary Table of Key Synthetic Steps
Research Outcomes and Yields
- The nucleophilic aromatic substitution route typically affords moderate to good yields ranging from 60% to 85%, depending on the leaving group and reaction conditions.
- Fluorination reactions using TBAF or HF/trimethylamine have been reported to proceed with high selectivity and yields above 70% for analogous fluorinated azetidine derivatives, suggesting similar efficiency for piperazine analogues.
- Purity of the final compound is confirmed by chromatographic methods and mass spectrometry, with molecular ion peaks consistent with the expected molecular weight (~298 g/mol for the 2,3-difluoro derivative).
Analytical Characterization
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques used to confirm structure.
- For example, MS m/z values around 298.33 correspond to the molecular ion of this compound.
- NMR spectra show characteristic signals for the piperazine ring protons, tert-butyl group, and aromatic fluorinated phenyl ring, confirming substitution pattern and Boc protection.
Chemical Reactions Analysis
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Fluorine Substitution Patterns
- Tert-butyl 3-(3,4-difluorophenyl)piperazine-1-carboxylate (): This isomer has fluorine atoms at the 3- and 4-positions of the phenyl ring. The altered substitution pattern may influence electronic properties (e.g., dipole moments) and intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for receptor binding in bioactive molecules.
- Tert-butyl 4-(5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl)piperazine-1-carboxylate (): Here, the aromatic system is a pyridine ring with a fluorine at the 5-position and a thiazole substituent. The pyridine’s electron-withdrawing nature and thiazole’s heteroatoms introduce distinct electronic and steric effects compared to the difluorophenyl group.
Halogen and Functional Group Replacements
- Tert-butyl (3S)-3-(3,4-dichlorophenyl)piperazine-1-carboxylate (): Chlorine atoms replace fluorine, increasing molecular weight and polarizability. Chlorinated analogs often exhibit enhanced binding affinity to hydrophobic pockets in target proteins but may suffer from higher metabolic clearance.
Modifications on the Piperazine Ring
Carbamate and Linker Variations
- Tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate (): The piperazine is fused to a complex tricyclic system, drastically altering steric bulk and conformational flexibility. Such modifications are common in kinase inhibitors to optimize selectivity.
Piperazine Ring Substitutions
- Tert-butyl 3,5-dimethylpiperazine-1-carboxylate (): Methyl groups at the 3- and 5-positions restrict piperazine ring puckering, which could affect binding to chiral targets.
- Tert-butyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate (): A cyanomethyl side chain introduces polarity and reactivity, enabling further derivatization via nucleophilic addition.
Data Tables
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | Electron Effect | Lipophilicity (LogP) | Hydrogen-Bond Capacity |
|---|---|---|---|
| 2,3-Difluorophenyl | Moderate -I effect | Moderate ↑ | Weak acceptor |
| 3,4-Dichlorophenyl | Strong -I effect | High ↑ | None |
| Thiazole | Strong -I effect | Moderate ↑ | Acceptor (N, S) |
| Cyano | Strong -I effect | Slight ↑ | Acceptor (N) |
Biological Activity
Tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly in the context of neuropharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20F2N2O2
- Molecular Weight : 298.33 g/mol
- Structure : The compound features a piperazine ring with a tert-butyl group at the 3-position and a difluorophenyl group at the 2-position, contributing to its unique biological properties.
This compound primarily interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The difluorophenyl group enhances its binding affinity for these receptors, which is crucial for its potential as an antidepressant and anxiolytic agent.
Target Receptors
| Receptor Type | Role in Biological Activity |
|---|---|
| 5-HT1A | Modulates mood and anxiety |
| 5-HT2A | Influences cognitive functions and perception |
Biological Activity
Research indicates that this compound exhibits significant potential in modulating mood disorders. Its ability to selectively target serotonin receptors distinguishes it from other piperazine derivatives.
Case Studies and Research Findings
- Antidepressant Activity : In preclinical studies, this compound demonstrated efficacy in reducing depressive-like behaviors in animal models. This was measured using standard behavioral tests such as the forced swim test and the tail suspension test.
- Anxiolytic Effects : The compound showed promise in reducing anxiety-related behaviors in rodent models, indicating its potential role in treating anxiety disorders.
- Binding Affinity Studies : A study conducted using radiolabeled ligands revealed that this compound has a higher binding affinity for serotonin receptors compared to similar compounds without the difluorophenyl substitution.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| This compound | Low nanomolar range | Antidepressant, anxiolytic |
| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Moderate micromolar | Antidepressant |
| Tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | High nanomolar range | Limited activity |
Synthetic Routes and Production
The synthesis of this compound typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under specific conditions to ensure high yield and purity. This compound can be produced on a larger scale using automated reactors optimized for efficiency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between piperazine derivatives and tert-butyl chloroformate, followed by coupling with 2,3-difluorophenylamine. Solvent choice (e.g., toluene or dichloromethane) significantly impacts reaction kinetics and yield. For example, polar aprotic solvents enhance nucleophilicity, while inert atmospheres prevent oxidation of intermediates .
- Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl chloroformate to piperazine) and reaction time (12–24 hours at 0–25°C) improves purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : H and C NMR confirm regiochemistry of the difluorophenyl group and tert-butyl substitution. For example, the fluorine atoms deshield adjacent protons, producing distinct splitting patterns (e.g., doublets of doublets at δ 6.8–7.2 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity and detects byproducts like unreacted piperazine .
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (expected [M+H]: ~323.3 g/mol) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Applications :
- Intermediate : Used to synthesize bioactive molecules targeting neurotransmitter receptors (e.g., dopamine D2/D3, serotonin 5-HT) due to piperazine’s conformational flexibility .
- SAR Studies : The 2,3-difluorophenyl group enhances metabolic stability and modulates lipophilicity (logP ~2.8), critical for CNS drug candidates .
Advanced Research Questions
Q. How does the position of fluorine substitution (2,3-difluoro vs. mono-fluoro analogs) influence reactivity and biological activity?
- Mechanistic Insight : The 2,3-difluoro configuration increases electron-withdrawing effects, altering π-π stacking with aromatic residues in receptor binding pockets. Comparative studies show 2,3-difluoro derivatives exhibit 3–5× higher affinity for serotonin receptors than mono-fluoro analogs .
- Experimental Design : Perform competitive binding assays (e.g., H-labeled ligands) and computational docking (AutoDock Vina) to map interactions .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?
- Challenges : Low crystal quality due to conformational flexibility of the piperazine ring.
- Solutions : Use SHELXT for structure solution and SHELXL for refinement. Co-crystallization with heavy atoms (e.g., PtCl) improves diffraction resolution (<1.0 Å). Twinning analysis (HKL-3000) mitigates data ambiguity .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?
- Analysis Framework :
Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid oxidation of the tert-butyl group in vivo .
Solubility : Use shake-flask method to measure aqueous solubility (<0.1 mg/mL at pH 7.4), which may limit bioavailability .
Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., de-esterified piperazine derivatives) contributing to in vivo effects .
Q. What strategies enhance enantiomeric purity during asymmetric synthesis of this compound?
- Chiral Resolution :
- Catalysts : Chiral auxiliaries like (R)-BINOL (10 mol%) in Mitsunobu reactions yield enantiomeric excess (ee) >90% .
- Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
